1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the intermediate: The initial step could involve the reaction of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate.
Reduction: The imine intermediate can be reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Cyclization: The amine can then be reacted with 1-chloro-4-methylpiperazine under basic conditions to form the final piperazine derivative.
Salt formation: The final compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the compound, potentially affecting the piperazine ring.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings or the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various conditions, though specific applications would require further research.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(3,4-Dimethoxyphenyl)-1-phenylethyl)-4-methylpiperazine
- 1-(2-(3,4-Dimethoxyphenyl)-1-(4-chlorophenyl)ethyl)-4-methylpiperazine
- 1-(2-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)ethyl)-4-methylpiperazine
Uniqueness
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride is unique due to the presence of both 3,4-dimethoxyphenyl and 4-tolyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
CAS No. |
87203-79-0 |
---|---|
Molecular Formula |
C22H32Cl2N2O2 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)ethyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-17-5-8-19(9-6-17)20(24-13-11-23(2)12-14-24)15-18-7-10-21(25-3)22(16-18)26-4;;/h5-10,16,20H,11-15H2,1-4H3;2*1H |
InChI Key |
FRGZCIREMOKBME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.